JAK3 covalent inhibitor-2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

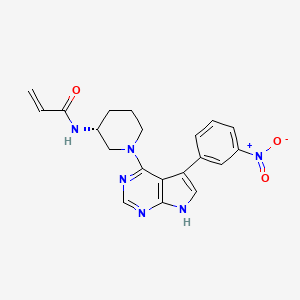

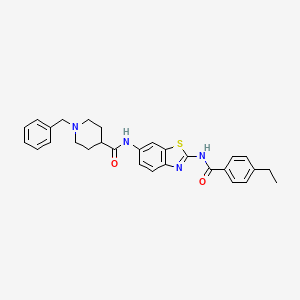

JAK3 covalent inhibitor-2 is a selective inhibitor targeting Janus kinase 3 (JAK3), a member of the Janus kinase family of non-receptor tyrosine kinases. JAK3 is primarily involved in immune signaling and is a promising target for therapeutic intervention in various inflammatory and autoimmune disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JAK3 covalent inhibitor-2 involves multiple steps, including the construction of a core structure, functional group modifications, and the introduction of electrophilic warheads to target cysteine residues. Key steps include:

Core Structure Construction: The parent core structure, such as 1,7-dihydro-dipyrrolo[2,3-b:3′,2′-e] pyridine, is synthesized using backbone growth methods.

Functional Group Modifications: Modifications are made to enhance selectivity and binding affinity, including amidation via Schotten–Baumann conditions.

Introduction of Electrophilic Warheads: Electrophilic groups are introduced to target non-conserved cysteine residues in JAK3.

Industrial Production Methods

Industrial production methods focus on optimizing yield and purity while minimizing costs. Key strategies include:

Catalyst Replacement: Using less expensive catalysts, such as replacing platinum dioxide with 5% rhodium on carbon for pyridine hydrogenation.

Diastereomeric Salt Crystallization: Isolating enantiomerically pure isomers directly from racemic mixtures.

Reproducible Crystallization Procedures: Developing stable crystalline salts suitable for long-term storage and tablet formulation.

Chemical Reactions Analysis

Types of Reactions

JAK3 covalent inhibitor-2 undergoes various chemical reactions, including:

Substitution: Involves the replacement of functional groups, often using reagents like sodium hydroxide.

Common Reagents and Conditions

Oxidation: Dess-Martin periodinane under ice-cooling conditions.

Reduction: Palladium on carbon with ammonium formate in methanol.

Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions include various functionalized derivatives of the parent core structure, enhancing the compound’s selectivity and binding affinity .

Scientific Research Applications

JAK3 covalent inhibitor-2 has a wide range of scientific research applications, including:

Mechanism of Action

JAK3 covalent inhibitor-2 exerts its effects by selectively binding to the cysteine residue (Cys909) in the ATP-binding pocket of JAK3. This covalent binding inhibits the kinase activity of JAK3, preventing the phosphorylation of downstream signaling molecules in the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway . This inhibition disrupts cytokine signaling, reducing inflammation and immune responses .

Comparison with Similar Compounds

Similar Compounds

PF-06651600: A phase II clinical candidate from Pfizer targeting JAK3 for treating rheumatoid arthritis and alopecia areata.

Ritlecitinib: Selectively inhibits JAK3 through irreversible covalent binding to Cys909.

Other JAK Inhibitors: Includes compounds like tofacitinib and baricitinib, which target multiple JAK family members.

Uniqueness

JAK3 covalent inhibitor-2 is unique due to its high selectivity for JAK3, achieved through covalent binding to a non-conserved cysteine residue. This selectivity reduces off-target effects and enhances therapeutic potential .

Properties

Molecular Formula |

C20H20N6O3 |

|---|---|

Molecular Weight |

392.4 g/mol |

IUPAC Name |

N-[(3R)-1-[5-(3-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidin-3-yl]prop-2-enamide |

InChI |

InChI=1S/C20H20N6O3/c1-2-17(27)24-14-6-4-8-25(11-14)20-18-16(10-21-19(18)22-12-23-20)13-5-3-7-15(9-13)26(28)29/h2-3,5,7,9-10,12,14H,1,4,6,8,11H2,(H,24,27)(H,21,22,23)/t14-/m1/s1 |

InChI Key |

RNHLEVUDVWYHSL-CQSZACIVSA-N |

Isomeric SMILES |

C=CC(=O)N[C@@H]1CCCN(C1)C2=NC=NC3=C2C(=CN3)C4=CC(=CC=C4)[N+](=O)[O-] |

Canonical SMILES |

C=CC(=O)NC1CCCN(C1)C2=NC=NC3=C2C(=CN3)C4=CC(=CC=C4)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3-Chloro-4-pyrrolidin-1-ylphenyl)-1-[2-[4-(2-methoxyethyl)piperazin-1-yl]-1,3-benzothiazol-6-yl]-4-oxopyridine-3-carboxylic acid](/img/structure/B12383180.png)

![1-N'-[3-fluoro-4-[7-[3-[3-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]propoxy]propoxy]-6-methoxyquinolin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide](/img/structure/B12383187.png)

![(2P)-2-(isoquinolin-4-yl)-1-[(1s,3R)-3-(methylcarbamoyl)cyclobutyl]-N-[(1S)-1-(naphthalen-2-yl)ethyl]-1H-benzimidazole-7-carboxamide](/img/structure/B12383230.png)

![9H-fluoren-9-ylmethyl N-[(5S)-5-acetamido-6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12383247.png)